N-Acetyl Dapsone
N-Acetyl Dapsone
Monoacetyldapsone is a secondary carboxamide resulting from acetylation of one of the amino groups of dapsone. It is a sulfone, an anilide, a secondary carboxamide and a member of acetamides. It derives from a dapsone.
Brand Name:
Vulcanchem
CAS No.:
565-20-8
VCID:
VC0194098
InChI:
InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)
SMILES:
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula:
C14H14N2O3S
Molecular Weight:
290.34 g/mol
N-Acetyl Dapsone
CAS No.: 565-20-8
Impurities
VCID: VC0194098
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34 g/mol
Purity: > 95%
CAS No. | 565-20-8 |
---|---|
Product Name | N-Acetyl Dapsone |
Molecular Formula | C14H14N2O3S |
Molecular Weight | 290.34 g/mol |
IUPAC Name | N-[4-(4-aminophenyl)sulfonylphenyl]acetamide |
Standard InChI | InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) |
Standard InChIKey | WDOCBIHNYYQINH-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Appearance | Off-White to Pale Beige Solid |
Melting Point | 237-239°C |
Description | Monoacetyldapsone is a secondary carboxamide resulting from acetylation of one of the amino groups of dapsone. It is a sulfone, an anilide, a secondary carboxamide and a member of acetamides. It derives from a dapsone. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 4-acetamido-phenyl-4'-aminophenyl sulfone acetyldapsone MADDS monoacetyl-diaminodiphenylsulfone monoacetyldapsone |
PubChem Compound | 11257 |
Last Modified | Nov 11 2021 |
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